molecular formula C15H10BrIN2O3S B13954536 2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 535966-72-4

2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid

Cat. No.: B13954536
CAS No.: 535966-72-4
M. Wt: 505.1 g/mol
InChI Key: VIJNTMVPOCHFPS-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid is an organic compound that features both bromine and iodine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multi-step organic reactionsThe iodination of the aromatic ring is usually achieved using iodine or an iodine-containing reagent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of prostaglandin synthesis by targeting cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Bromobenzoyl)amino]thioxomethylamino]-benzoic acid
  • 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to similar compounds. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

535966-72-4

Molecular Formula

C15H10BrIN2O3S

Molecular Weight

505.1 g/mol

IUPAC Name

2-[(3-bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid

InChI

InChI=1S/C15H10BrIN2O3S/c16-9-3-1-2-8(6-9)13(20)19-15(23)18-12-5-4-10(17)7-11(12)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

VIJNTMVPOCHFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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